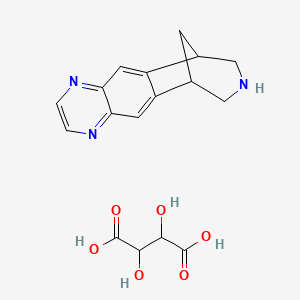
Varenicline tartrate
Overview
Description
Monastrol is a small molecule inhibitor that has garnered significant attention in the field of cancer research. It was discovered by Thomas U. This inhibition leads to the arrest of cell division, making monastrol a potential candidate for cancer therapy .
Preparation Methods
This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst . The reaction conditions are typically mild, and the process can be carried out under solvent-free conditions, making it an efficient and environmentally friendly method . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Monastrol undergoes various chemical reactions, including:
Oxidation: Monastrol can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of monastrol can lead to the formation of dihydropyrimidinone derivatives.
Substitution: Monastrol can undergo substitution reactions, particularly at the aromatic ring, to form various analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions are often derivatives of monastrol with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Monastrol has been extensively studied for its applications in various scientific fields:
Chemistry: Monastrol serves as a model compound for studying the Biginelli reaction and its derivatives.
Biology: It is used to study the role of kinesin-5 in cell division and its inhibition.
Medicine: Monastrol’s ability to arrest cell division makes it a promising candidate for cancer therapy.
Mechanism of Action
Monastrol exerts its effects by binding to a specific loop in the kinesin-5 motor protein, allosterically inhibiting its ATPase activity . This inhibition prevents the kinesin-5 from generating the force required to maintain bipolar spindles during mitosis, leading to cell cycle arrest and apoptosis . The molecular targets involved include the Eg5 motor domain, which is crucial for the proper segregation of chromosomes during cell division .
Comparison with Similar Compounds
Monastrol is unique among kinesin-5 inhibitors due to its specific binding mechanism and cell permeability. Similar compounds include:
Dihydropyrimidinone derivatives: These compounds share a similar core structure with monastrol and exhibit comparable biological activities.
Trifluoro analogs: These are modified versions of monastrol with improved binding affinity and metabolic stability.
Oxo-monastrol: A derivative with oxygen substitution, showing differential effects on cancer cell lines.
Monastrol’s uniqueness lies in its specific inhibition of kinesin-5 without affecting other cellular functions, making it a valuable tool for studying mitosis and developing targeted cancer therapies .
Properties
Molecular Formula |
C17H19N3O6 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
TWYFGYXQSYOKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














